molecular formula C24H29N3O3S B1665899 AZ876

AZ876

Cat. No.: B1665899
M. Wt: 439.6 g/mol
InChI Key: IVANYIPLGFVBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

AZ876 is a potent and high-affinity Liver X Receptor (LXR) agonist . The LXR is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals . It has been shown to endogenously reprogram cellular lipid profiles toward increased polyunsaturated fatty acids levels .

Mode of Action

This compound interacts with its primary targets, the LXRα and LXRβ, displaying 25-fold and 2.5-fold more potency than GW3965 respectively . The activation of LXR by this compound leads to the reprogramming of cellular lipid profiles, increasing the levels of polyunsaturated fatty acids .

Biochemical Pathways

The activation of LXR by this compound leads to beneficial endogenous cardiac lipid reprogramming . This reprogramming is characterized by a significant increase in cardiac polyunsaturated fatty acids levels and a significant reduction in saturated fatty acids . This lipid reprogramming is believed to exert cardioprotective actions .

Pharmacokinetics

It is known that this compound is administered at a dose of 20 μmol/kg per day . More research is needed to fully understand the pharmacokinetic properties of this compound.

Result of Action

The activation of LXR by this compound has been shown to prevent subendocardial damage and improve global longitudinal strain and E/e’ in a mouse model of isoproterenol-induced cardiac damage . This is accompanied by an upregulation of cardiac polyunsaturated fatty acids levels . Furthermore, this compound has been shown to protect against pathological cardiac hypertrophy and fibrosis .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the presence of isoproterenol, a nonselective β-agonist, can induce diastolic dysfunction and subendocardial fibrosis while maintaining systolic function . In such an environment, the administration of this compound can lead to a marked improvement in global longitudinal strain and the E/e’ ratio of transmitral flow to mitral annular velocity . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production of AZ876 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

AZ876 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

IUPAC Name

2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANYIPLGFVBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-tert-butyl-4-chloro-5-phenylisothiazol-3(2H)-one 1,1-dioxide (0.150 g, 0.50 mmol) and 4-piperidinoaniline (0.176 g, 1.00 mmol) in DMF (2 mL) was heated at 120° C. for 15 mins in a microwave reactor. EtOAc was then added and the resulting mixture was washed with brine and evaporated. The residue was purified by silica gel column chromatography using a 9:1 mixture of petroleum ether and EtOAc as eluant, to give the title compound (0.110 g, 50%) as a solid; 1H NMR (500 MHz, CDCl3): δ 7.22-7.18 (m, 1H), 7.16-7.05 (m, 5H), 6.58 (d, 2H), 6.54 (d, 2H), 3.02 (t, 4H), 1.80 (s, 9H), 1.70-1.62 (m, 4H), 1.58-1.54 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 160.3, 149.9, 131.3, 129.6, 128.8, 128.1, 127.8, 125.3, 123.5, 116.3, 109.4, 61.9, 51.1, 27.9, 25.7, 24.4; Mass Spectrum: M+H+ 440.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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